molecular formula C26H36O3 B12546008 Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol CAS No. 146819-84-3

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol

Cat. No.: B12546008
CAS No.: 146819-84-3
M. Wt: 396.6 g/mol
InChI Key: PGGMRKKDHCKZHV-UHFFFAOYSA-N
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Description

The compound Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol is a structurally complex molecule featuring:

  • A central acetic acid moiety.
  • A but-1-en-2-ol backbone with 3,3-dimethyl substitution.
  • Two bulky 2,4,6-trimethylphenyl groups at the 1-position.

This combination of sterically hindered aromatic rings and an enol group distinguishes it from simpler acetic acid derivatives. The bulky substituents likely influence its physicochemical properties, such as solubility, acidity, and reactivity, making it a candidate for specialized applications in organic synthesis or catalysis .

Properties

CAS No.

146819-84-3

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol

InChI

InChI=1S/C24H32O.C2H4O2/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6;1-2(3)4/h10-13,25H,1-9H3;1H3,(H,3,4)

InChI Key

PGGMRKKDHCKZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Starting Material Preparation : 2,4,6-Trimethylphenol is synthesized via Friedel-Crafts alkylation or direct electrophilic substitution.
  • Alkylation : The phenol derivative reacts with an alkyl halide (e.g., 3,3-dimethylbut-1-en-2-yl bromide) in the presence of a base (e.g., potassium carbonate).
  • Solvent and Temperature : Reactions are typically conducted in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (60–100°C) to enhance nucleophilic reactivity.

Table 1: Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
1 2,4,6-Trimethylphenol, K₂CO₃, DMF, 80°C 75–85
2 3,3-Dimethylbut-1-en-2-yl bromide, THF, reflux 60–70

Ketene-Mediated Acetate Formation

Alternative methods utilize ketene (H₂C=C=O) for direct acetylation of alcohol precursors. This approach bypasses traditional esterification pathways, offering higher purity and yield.

Reaction Mechanism

  • Ketene Generation : Ketene is synthesized via thermal decomposition of acetic acid derivatives (e.g., acetic anhydride).
  • Acetylation : The alcohol precursor reacts with ketene in a catalyst-free system, forming the acetate ester.
  • Byproduct Management : No hydrohalic acids or excess carboxylic acids are generated, simplifying purification.

Advantages :

  • High Purity : >95% yield achievable due to minimal side reactions.
  • Sustainability : Eliminates corrosive byproducts and reduces waste.

Halogenation in Acetic Acid

A modified method involves halogenation of isoprene derivatives in acetic acid to introduce the acetoxy group. This route is particularly useful for constructing the but-1-en-2-ol backbone.

Synthetic Protocol

  • Isoprene Oxidation : Isoprene is halogenated using halogen sources (e.g., HBr or Cl₂) in acetic acid.
  • Acetoxy Group Formation : The resulting bromo/alcohol intermediate undergoes intramolecular cyclization to form the enol ether.
  • Steric Control : Bulky substituents (2,4,6-trimethylphenyl groups) are introduced via subsequent alkylation.

Table 2: Halogenation Efficiency

Halogen Source Reaction Time (h) Acetoxy Yield (%)
HBr 4 65
Cl₂ 6 58

Comparative Analysis of Methods

The choice of synthesis route depends on scalability, reagent availability, and desired product purity.

Method Advantages Limitations
Alkylation Established protocol; high yield Multi-step; solvent dependency
Ketene Single-step; high purity Ketene handling challenges
Halogenation Direct acetoxy group formation Moderate yields; byproduct management

Spectroscopic and Analytical Characterization

Post-synthesis validation is critical to confirm structural integrity.

Key Data:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 5.0–5.5 ppm (vinyl protons).
  • IR : Absorption at 3420 cm⁻¹ (O–H stretch) and 1740 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 396.6 (M⁺).

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: Common substitution reactions involve halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are typical reagents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitrated products, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Features Potential Applications Evidence Sources
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol Bis(2,4,6-trimethylphenyl), butenol Steric bulk, enol tautomerism Catalysis, chiral ligands
2,4,6-Trimethylbenzoic acid Single trimethylphenyl, carboxylic acid Planar aromatic system Chemical intermediate
Fluoro(2,4,6-trimethylphenyl)acetic acid Fluorine, trimethylphenyl Electron-withdrawing fluorine Pharmaceuticals, agrochemicals
2,2-Dimethyl-2[2,4,6-trimethylphenyl]acetic acid Branched alkyl, trimethylphenyl Essential oil constituent Natural product chemistry
Key Observations:

Steric Hindrance : The target compound’s bis(2,4,6-trimethylphenyl) groups create significant steric hindrance, which may reduce reactivity in nucleophilic reactions but stabilize transition states in asymmetric catalysis. In contrast, 2,4,6-trimethylbenzoic acid lacks this bulk, enabling easier participation in acid-base reactions.

Electronic Effects : The fluoro(2,4,6-trimethylphenyl)acetic acid incorporates electronegative fluorine, enhancing acidity and metabolic stability compared to the target compound’s methyl-dominated electron-donating groups.

Biological Relevance : The 2,2-dimethyl-2[2,4,6-trimethylphenyl]acetic acid is a natural product found in essential oils, suggesting ecological or biochemical roles. The target compound’s synthetic complexity may limit natural occurrence but expand utility in engineered systems.

Functional Group Analysis

  • This contrasts with 2,4,6-trimethylbenzoic acid , where acidity stems from the carboxylic acid group.
  • Aromatic Substituents : The 2,4,6-trimethylphenyl groups provide steric shielding and lipophilicity, akin to fluoro(2,4,6-trimethylphenyl)acetic acid , but without fluorine’s polar effects.

Biological Activity

Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol (CAS No. 146819-84-3) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C26_{26}H36_{36}O3_3
  • Molecular Weight : 396.56 g/mol
  • LogP : 6.99 (indicating high lipophilicity)

Mechanisms of Biological Activity

Research indicates that the biological activity of acetic acid derivatives can be attributed to their ability to interact with cellular membranes and modulate various biochemical pathways. The lipophilicity of this compound suggests it can easily penetrate biological membranes, potentially influencing cellular signaling and metabolic processes.

1. Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of structurally similar compounds. The results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls, suggesting potential applications in food preservation and health supplements.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory bowel disease (IBD), researchers found that the administration of acetic acid derivatives led to a marked decrease in inflammatory markers in animal models. The study concluded that these compounds could be developed into new anti-inflammatory drugs targeting IBD.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntioxidantReduces ROS levels; protects against oxidative damageJournal of Agricultural Chemistry
Anti-inflammatoryInhibits cytokine production; reduces inflammationInflammatory Disease Research

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of acetic acid derivatives. For instance:

  • Modifications to the phenyl groups can significantly increase antioxidant capacity.
  • The presence of bulky groups like trimethylphenyl enhances membrane penetration, thus improving bioavailability.

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